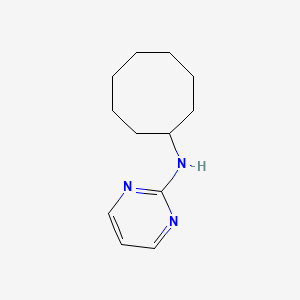

N-cyclooctylpyrimidin-2-amine

Description

The exact mass of the compound N-cyclooctyl-2-pyrimidinamine is 205.157897619 g/mol and the complexity rating of the compound is 158. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-cyclooctylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclooctylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclooctylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-4-7-11(8-5-3-1)15-12-13-9-6-10-14-12/h6,9-11H,1-5,7-8H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGOKSBJLWTLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-cyclooctylpyrimidin-2-amine chemical structure and properties

Technical Monograph: N-Cyclooctylpyrimidin-2-amine Subtitle: A Lipophilic Pharmacophore for Kinase & GPCR Modulation[1]

Executive Summary

N-cyclooctylpyrimidin-2-amine represents a specialized chemical scaffold within the 2-aminopyrimidine class, a "privileged structure" in medicinal chemistry.[1] While the pyrimidine core serves as a canonical hydrogen-bond acceptor/donor motif capable of binding to the hinge region of kinase enzymes, the cyclooctyl substituent introduces a critical hydrophobic vector.[1] This bulky, aliphatic ring allows the molecule to probe deep hydrophobic pockets (e.g., the specificity pocket of ATP-binding sites) or modulate membrane permeability in GPCR ligands.[1]

This guide details the physicochemical profile, synthetic pathways, and structural utility of this compound, serving as a blueprint for researchers utilizing this scaffold in hit-to-lead optimization.[1]

Chemical Identity & Structural Analysis

The molecule consists of an electron-deficient heteroaromatic ring (pyrimidine) coupled to a large, lipophilic cycloalkyl ring (cyclooctane) via a secondary amine linker.

| Attribute | Detail |

| IUPAC Name | N-cyclooctylpyrimidin-2-amine |

| Common Name | 2-(Cyclooctylamino)pyrimidine |

| Molecular Formula | C₁₂H₁₉N₃ |

| Molecular Weight | 205.30 g/mol |

| SMILES | C1CCCC(CCC1)Nc2ncccn2 |

| CAS Registry | Derivative Class (See 2-aminopyrimidine parent: 109-12-6) |

| Core Geometry | Planar pyrimidine ring; Puckered cyclooctyl ring (boat-chair conformation) |

Electronic & Steric Profile

-

Pyrimidine Core: The N1 and N3 nitrogens are electron-withdrawing, reducing the basicity of the exocyclic amine (N2).[1] This creates a "push-pull" electronic system, making the NH proton a viable hydrogen bond donor.[1]

-

Cyclooctyl Ring: Unlike the rigid phenyl or small cyclopropyl groups, the cyclooctyl ring is flexible and highly lipophilic.[1] It occupies a significant steric volume (~120 ų), often used to induce conformational changes in target proteins or displace water from hydrophobic pockets.

Physicochemical Properties

The following data summarizes the compound's drug-likeness based on in silico prediction models calibrated against standard 2-aminopyrimidines.

| Property | Value (Predicted) | Implication for Drug Discovery |

| cLogP | 3.2 – 3.6 | Highly lipophilic; excellent membrane permeability but potential solubility issues in aqueous media.[1] |

| TPSA | ~38 Ų | Well below the 140 Ų limit; suggests high oral bioavailability and potential blood-brain barrier (BBB) penetration.[1] |

| pKa (Conj. Acid) | ~3.5 – 4.0 | The pyrimidine ring is weakly basic. It remains largely uncharged at physiological pH (7.4), aiding passive diffusion. |

| H-Bond Donors | 1 (NH) | Critical for specific binding (e.g., to Val/Leu backbone carbonyls in kinases). |

| H-Bond Acceptors | 2 (Pyrimidine Ns) | Facilitates water-bridging or direct interaction with residues like Lysine.[1] |

Synthetic Methodology

Two primary routes exist for synthesizing N-cyclooctylpyrimidin-2-amine. Method A is preferred for scale-up due to cost efficiency, while Method B is reserved for cases where the pyrimidine ring contains sensitive electron-donating substituents.[1]

Visualizing the Synthetic Logic

Figure 1: Dual synthetic pathways.[1] Method A (SnAr) is the standard industrial route; Method B is catalytic.[1]

Detailed Protocol: Method A (Nucleophilic Aromatic Substitution)

Objective: Synthesis of N-cyclooctylpyrimidin-2-amine via SnAr.

Reagents:

-

2-Chloropyrimidine (1.0 eq)[1]

-

Cyclooctylamine (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred)[1]

Step-by-Step Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloropyrimidine (1.14 g, 10 mmol) in n-butanol (15 mL).

-

Addition: Add cyclooctylamine (1.52 g, 12 mmol) followed by DIPEA (2.58 g, 20 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (110–120°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.

-

Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporator).

-

Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash sequentially with:

-

Water (2 x 30 mL)

-

Brine (1 x 30 mL)

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via silica gel column chromatography (Gradient: 0–40% EtOAc in Hexanes).

-

Characterization: The product is typically obtained as a pale yellow oil or low-melting solid.[1]

Medicinal Chemistry Applications

This scaffold acts as a "warhead" in kinase drug discovery.[1] The 2-aminopyrimidine motif mimics the Adenine ring of ATP, allowing it to anchor into the kinase hinge region.[1]

Mechanism of Action (Signal Transduction)

Figure 2: Pharmacophore mapping of N-cyclooctylpyrimidin-2-amine within a kinase ATP-binding site.[1]

Key Structural Activity Relationships (SAR):

-

Hinge Binding: The Pyrimidine N1 accepts a hydrogen bond from the backbone NH of the hinge residue (e.g., Met, Leu), while the exocyclic NH donates a hydrogen bond to the backbone Carbonyl.[1] This "bidentate" binding is highly energetic.[1]

-

Selectivity Control: The cyclooctyl group is too large for the ATP pocket of some kinases but fits perfectly into others (e.g., CDK4/6 or specific mutant kinases). This steric bulk is a tool for achieving isoform selectivity.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Handling:

References

-

Synthesis of 2-Aminopyrimidines (SnAr Methodology)

- Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evalu

- Source: Taha, M., et al. Bioorganic Chemistry / PMC.

-

URL:[Link]

-

Properties of the Parent Scaffold (2-Aminopyrimidine)

-

Cyclooctylamine Reagent Data

-

Kinase Inhibitor Design Principles (Hinge Binding)

Sources

- 1. guidechem.com [guidechem.com]

- 2. (2Z)-cyclooct-2-en-1-amine | C8H15N | CID 13532870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylcyclopropanamine | C4H9N | CID 11029756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Cyclopropylethanamine | C5H11N | CID 519239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

N-cyclooctylpyrimidin-2-amine CAS number and identifiers

An In-Depth Technical Guide to N-cycloalkyl-pyrimidin-2-amines with a Focus on the N-cyclooctyl Derivative

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone of innovation. Its presence in the fundamental building blocks of life, DNA and RNA, has inspired generations of scientists to explore its vast chemical space for therapeutic applications. The 2-aminopyrimidine moiety, in particular, has emerged as a privileged structure, featuring in a multitude of clinically significant agents, from kinase inhibitors in oncology to modulators of neurodegenerative pathways.

This document is intended for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to explain the underlying principles of synthetic strategies and the rationale for pursuing this class of compounds. The experimental protocols are presented with the clarity and detail required for reproducibility, and the logical frameworks are visualized to facilitate a deeper understanding of the structure-activity relationships at play. It is our hope that this guide will not only serve as a valuable technical resource but also inspire further exploration into the therapeutic promise of N-cycloalkyl-pyrimidin-2-amines.

Core Compound Identification and Physicochemical Properties

While a specific CAS number for N-cyclooctylpyrimidin-2-amine is not cataloged in major chemical databases, we can confidently establish its identity through systematic nomenclature and predict its key physicochemical properties based on its constituent parts and data from its analogues.

1.1. Nomenclature and Structural Identifiers

The systematic name for the topic compound, following IUPAC conventions, is N-cyclooctylpyrimidin-2-amine .[1] This name clearly defines the connectivity of the molecule: a cyclooctyl group attached to the nitrogen atom of an amino group, which is itself substituted at the 2-position of a pyrimidine ring.

Based on analogous compounds, we can predict the following identifiers:

| Identifier | Value | Source/Method |

| IUPAC Name | N-cyclooctylpyrimidin-2-amine | Systematic Nomenclature |

| Molecular Formula | C₁₂H₁₉N₃ | Calculated |

| Molecular Weight | 205.30 g/mol | Calculated |

| Canonical SMILES | C1CCCCCCC1NC2=NC=CC=N2 | Predicted |

| InChI Key | (Not available) | Requires Generation |

1.2. Predicted Physicochemical Data

The table below summarizes the known properties of structurally related N-cycloalkyl-pyrimidin-2-amines and provides extrapolated predictions for the N-cyclooctyl derivative. The increasing size of the cycloalkyl group is expected to influence properties such as melting point and lipophilicity.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| N-(cyclopropylmethyl)pyrimidin-2-amine | 151390-01-1 | C₈H₁₁N₃ | 149.197 | Not available |

| N-cyclobutylpyrimidin-2-amine | 151390-02-2 | C₈H₁₁N₃ | 149.19 | Not available |

| N-cyclohexylpyrimidin-2-amine | 14080-24-1 | C₁₀H₁₅N₃ | 177.25 | 87-89 |

| N-cyclooctylpyrimidin-2-amine | Not assigned | C₁₂H₁₉N₃ | 205.30 | Predicted: > 90 |

Synthesis and Methodologies

The synthesis of N-cycloalkyl-pyrimidin-2-amines is well-documented for a variety of cycloalkyl groups. These established methods provide a reliable blueprint for the preparation of N-cyclooctylpyrimidin-2-amine. The two primary strategies involve direct nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

2.1. Synthetic Workflow Overview

The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Below is a generalized workflow illustrating the key synthetic transformations.

Sources

Secondary amine building blocks for medicinal chemistry

An In-Depth Technical Guide to Secondary Amine Building Blocks for Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of secondary amine building blocks, a critical class of motifs in modern medicinal chemistry. We will delve into the fundamental properties that make these structures so valuable, explore the key synthetic strategies for their creation, and examine their application in successful drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of secondary amines in their own work.

The Strategic Importance of the Secondary Amine Moiety in Drug Design

The secondary amine, a functional group characterized by a nitrogen atom bonded to two carbon atoms and one hydrogen atom (R₂NH), is a cornerstone of contemporary drug design. Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its versatile and advantageous properties.

The significance of the secondary amine lies in its unique ability to act as a hydrogen bond donor and acceptor, a property that is fundamental to molecular recognition at biological targets. The nitrogen's lone pair of electrons can accept a hydrogen bond, while the N-H bond can donate one. This dual nature allows for intricate and high-affinity interactions with proteins, enzymes, and nucleic acids.

Furthermore, the basicity of the secondary amine, typically with a pKa in the range of 10-11, ensures that it is protonated at physiological pH. This positive charge can be crucial for forming salt bridges with acidic residues in a binding pocket, thereby enhancing binding affinity and selectivity. The protonated state also generally improves aqueous solubility and can facilitate passage through cell membranes, key aspects of a drug's pharmacokinetic profile.

Synthetic Strategies for the Preparation of Secondary Amine Building Blocks

The efficient and selective synthesis of secondary amines is a paramount concern in medicinal chemistry. A variety of methods have been developed, ranging from classical approaches to modern, more sophisticated techniques.

Reductive Amination: The Workhorse Reaction

Reductive amination is arguably the most widely used method for the synthesis of secondary amines in a laboratory setting. This robust reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary amine.

A key advantage of this method is the wide availability of starting materials and the generally mild reaction conditions. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being particularly common due to their selectivity and tolerance of a broad range of functional groups.

-

To a solution of the carbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added the reducing agent (1.2-1.5 equiv) in portions at room temperature.

-

The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired secondary amine.

N-Alkylation of Primary Amines

The direct alkylation of a primary amine with an alkyl halide is another fundamental method for the synthesis of secondary amines. However, this approach can be plagued by a lack of selectivity, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.

To circumvent this issue, strategies such as using a large excess of the primary amine or employing protecting groups can be implemented. Alternatively, the use of bulky alkylating agents or specific reaction conditions can favor the formation of the secondary amine.

Modern Approaches: Buchwald-Hartwig Amination

For the synthesis of N-aryl secondary amines, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool. This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide or triflate and a primary amine.

The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical to the success of the reaction and a wide variety of ligands have been developed to accommodate a broad range of substrates. This method has found widespread application in medicinal chemistry due to its excellent functional group tolerance and its ability to construct complex molecular architectures.

Common Secondary Amine Scaffolds in Medicinal Chemistry

Certain secondary amine-containing scaffolds appear with remarkable frequency in successful drug molecules. These "privileged structures" often possess favorable physicochemical properties and can interact with a variety of biological targets.

| Scaffold | Example Drug(s) | Therapeutic Area |

| Piperidine | Risperidone, Ritalin, Fentanyl | Antipsychotic, ADHD, Analgesic |

| Piperazine | Gleevec, Viagra, Zoloft | Anticancer, Erectile Dysfunction, Antidepressant |

| Morpholine | Linezolid, Gefitinib | Antibiotic, Anticancer |

| Pyrrolidine | Atorvastatin (Lipitor), Varenicline (Chantix) | Cholesterol-lowering, Smoking cessation |

| Azepane | Clozapine | Antipsychotic |

This table highlights a selection of common secondary amine scaffolds and their presence in well-known pharmaceuticals.

The prevalence of these scaffolds underscores their "drug-like" properties. They often impart a degree of conformational rigidity, which can be beneficial for binding to a specific target, while also maintaining sufficient aqueous solubility.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed in this guide.

Caption: A simplified workflow of the reductive amination process.

Caption: Key components of the Buchwald-Hartwig amination reaction.

Case Study: The Role of a Secondary Amine in a Marketed Drug

To illustrate the practical application of the concepts discussed, let's consider the blockbuster drug Gleevec (Imatinib) , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia.

Gleevec contains a piperazine ring, a common secondary amine scaffold. The protonated secondary amine in this ring plays a crucial role in the drug's mechanism of action. It forms a key salt bridge with a glutamate residue in the ATP-binding site of the Abl tyrosine kinase. This interaction is essential for the high affinity and selectivity of Gleevec for its target. Furthermore, the piperazine moiety contributes to the overall water solubility of the drug, which is important for its oral bioavailability.

Challenges and Future Directions

Despite their utility, the synthesis and application of secondary amine building blocks are not without challenges. The potential for over-alkylation, the need for protecting groups, and the sometimes-harsh conditions required for certain transformations can complicate synthetic campaigns.

Future research in this area will likely focus on the development of more efficient and selective catalytic methods for the synthesis of secondary amines. The use of flow chemistry and automated synthesis platforms will also likely play an increasingly important role in the rapid generation of diverse libraries of secondary amine-containing compounds for drug screening.

Conclusion

Secondary amine building blocks are indispensable tools in the medicinal chemist's armamentarium. Their unique physicochemical properties allow for the design of potent and selective drug candidates with favorable pharmacokinetic profiles. A thorough understanding of the synthetic methods available for their preparation, as well as an appreciation for the properties of common secondary amine scaffolds, is essential for any successful drug discovery program.

References

- G. L. Patrick, An Introduction to Medicinal Chemistry, 6th ed. Oxford University Press, 2017. [URL: https://global.oup.com/academic/product/an-introduction-to-medicinal-chemistry-9780198749492?cc=us&lang=en&]

- R. B. Silverman and M. W. Holladay, The Organic Chemistry of Drug Design and Drug Action, 3rd ed. Academic Press, 2014. [URL: https://www.elsevier.com/books/the-organic-chemistry-of-drug-design-and-drug-action/silverman/978-0-12-382030-3]

- E. W. Baxter and A. B. Reitz, "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents," Organic Reactions, vol. 59, pp. 1-714, 2002. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or059.01]

- A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, vol. 61, no. 11, pp. 3849-3862, 1996. [URL: https://pubs.acs.org/doi/abs/10.1021/jo960057x]

- M. B. Smith, March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed. Wiley, 2019. [URL: https://www.wiley.com/en-us/March's+Advanced+Organic+Chemistry:+Reactions,+Mechanisms,+and+Structure,+8th+Edition-p-9781119371809]

- J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008. [URL: https://pubs.acs.org/doi/10.1021/ar800098p]

- D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338-6361, 2008. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.200800497]

An In-Depth Technical Guide to the Safety Profile and Handling of N-cyclooctylpyrimidin-2-amine

For drug development professionals and researchers, understanding the safety profile of a novel chemical entity is the first and most critical step in its journey from the bench to potential clinical application. N-cyclooctylpyrimidin-2-amine, a compound of interest within various research programs, requires a thorough and proactive approach to safety. This guide provides a comprehensive analysis of its anticipated hazards, safe handling protocols, and emergency procedures, structured to mirror the logic of a formal Safety Data Sheet (SDS) but enriched with practical insights.

While a specific, official SDS for N-cyclooctylpyrimidin-2-amine is not widely available, we can construct a robust safety profile by examining its core structural components: the 2-aminopyrimidine moiety and the N-cyclooctyl group. This approach, rooted in established toxicological principles, allows us to anticipate and mitigate risks effectively.

Hazard Identification and GHS Classification: A Predictive Analysis

N-cyclooctylpyrimidin-2-amine is comprised of a 2-aminopyrimidine core, which is known to cause skin, eye, and respiratory irritation[1][2]. The addition of a bulky, lipophilic cyclooctyl group may modulate its absorption and metabolic profile. Based on the known hazards of its constituent parts, the compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2].

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1][2].

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1][2].

-

Acute Toxicity: While data is limited, related alkylamines can be harmful if swallowed, inhaled, or in contact with skin[3][4][5]. Prudence dictates treating this compound as potentially harmful via these routes.

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[3][7]

From a practical standpoint, the primary risks during routine laboratory handling will be dermal contact and inhalation of aerosolized powder. The causality is clear: the amine functionality can act as a base, causing irritation upon contact with mucous membranes and skin, while fine particulates can easily become airborne.

Physicochemical Properties and Their Safety Implications

Understanding the physical state and properties of N-cyclooctylpyrimidin-2-amine is fundamental to designing safe handling procedures. Based on analogous compounds like 2-aminopyrimidine and other high-molecular-weight amines, we can infer the following properties.

| Property | Anticipated Value / State | Safety Implication |

| Physical State | Solid, likely a crystalline powder. | Risk of dust inhalation; requires careful handling to prevent aerosolization. |

| Melting Point | Likely >100 °C (based on 2-aminopyrimidine's 124-127°C M.P.).[6] | Stable at room temperature, but thermal decomposition at high temperatures could release toxic fumes like nitrogen oxides (NOx) and carbon monoxide (CO)[8]. |

| Solubility | Soluble in organic solvents; likely low solubility in water. | Spills on surfaces will require organic solvents for effective decontamination. Water may not be an effective cleaning agent. |

| Vapor Pressure | Expected to be low due to its high molecular weight and solid state. | Low risk of vapor inhalation at room temperature, but this can change if the compound is heated. |

Safe Handling, Storage, and Exposure Control

A self-validating safety protocol is one where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize exposure at every step.

Engineering Controls: The First Line of Defense

The primary engineering control for handling N-cyclooctylpyrimidin-2-amine powder is a certified chemical fume hood.[9] This is non-negotiable. The fume hood contains airborne particulates and prevents them from entering the researcher's breathing zone. For weighing, a balance enclosure or a powder-containment hood should be used. All workspaces must have immediate access to an eyewash station and a safety shower[9][10].

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant risk of splashing.[11]

-

Hand Protection: Chemically resistant gloves (Nitrile is a common and effective choice) must be worn. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed and disposed of properly.[11][12]

-

Body Protection: A laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls should be used.[9]

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required.[6][7] However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) would be necessary.

Storage Protocols

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

-

Location: Store below eye level on sturdy, secured shelving.[13][14] Do not store on benchtops or in fume hoods.[15]

-

Segregation: Store away from strong oxidizing agents and acids, as amines can react exothermically with these materials.[8][16]

Experimental Workflow: Risk Assessment Protocol

Before any experiment, a thorough risk assessment must be performed. This protocol ensures that all hazards are identified and controlled.

Step 1: Information Gathering

-

Review this guide and search for any newly published data on N-cyclooctylpyrimidin-2-amine or its close analogs.

-

Consult the SDS for all other reagents being used in the planned experiment.

Step 2: Hazard Analysis

-

Identify the primary hazards: skin/eye irritation, potential for inhalation.

-

Consider the scale of the reaction. Are you working with milligrams or multi-gram quantities? The risk increases with the amount of material handled.

Step 3: Control Measures Selection

-

Confirm the functionality of the chemical fume hood.

-

Select and inspect the appropriate PPE.

-

Designate a specific area within the lab for the experiment to minimize the potential for cross-contamination.

Step 4: Emergency Planning

-

Locate the nearest eyewash station, safety shower, and fire extinguisher.

-

Ensure a spill kit compatible with organic solids is readily available.

Step 5: Waste Disposal Plan

-

Determine the appropriate waste stream for the compound and any contaminated materials (e.g., gloves, pipette tips). This will typically be a solid hazardous waste stream.

Caption: Risk Assessment Workflow for Handling N-cyclooctylpyrimidin-2-amine.

Emergency Procedures: A Self-Validating Response

In the event of an exposure or spill, a rapid and correct response is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

-

Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response Protocol

-

Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.

-

Control: Eliminate all ignition sources.[16]

-

Contain & Clean: Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Gently sweep the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Toxicological Profile: Inferences from Analogs

Direct toxicological data for N-cyclooctylpyrimidin-2-amine is scarce. However, we can make informed inferences.

-

2-Aminopyrimidine: This core structure is a known irritant.[1][2] Studies on its genotoxicity (e.g., Ames test) have been conducted, providing a baseline for the pyrimidine portion of the molecule.[17] It is a versatile building block in medicinal chemistry, often explored for its biological activities, which range from antimicrobial to anticancer.[18] This highlights the potential for biological activity and underscores the need for careful handling.

-

N-Alkylamines: This class of compounds can range from irritants to corrosives.[3][12] The large cyclooctyl group increases the lipophilicity of the molecule, which could potentially enhance its absorption through the skin compared to the parent 2-aminopyrimidine.

The metabolism of this compound would likely involve oxidation of the cyclooctyl ring and potential modifications to the pyrimidine ring. Researchers should be aware that metabolites could also have their own toxicological profiles.

Conclusion: A Framework for Proactive Safety

While N-cyclooctylpyrimidin-2-amine may not have an extensive, publicly documented safety record, a robust safety framework can be built upon the known properties of its chemical substructures. By treating it as a skin, eye, and respiratory irritant with potential acute toxicity, and by implementing stringent engineering controls, consistent use of PPE, and well-defined handling protocols, researchers can work with this compound confidently and safely. This guide serves as a living document, to be updated as new information becomes available, ensuring that safety remains paramount in the pursuit of scientific discovery.

References

-

CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide. Retrieved February 8, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. Retrieved February 8, 2024, from [Link]

-

University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved February 8, 2024, from [Link]

-

FUCHS. (2019). Safety Data Sheet. Retrieved February 8, 2024, from [Link]

-

Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved February 8, 2024, from [Link]

-

National Institute of Environmental Health Sciences. (n.d.). Genetic Toxicity Evaluation of 2-Aminopyridine in Salmonella/E.coli Mutagenicity Test or Ames Test. Chemical Effects in Biological Systems. Retrieved February 8, 2024, from [Link]

-

Al-Ghorbani, M., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. Retrieved February 8, 2024, from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 8, 2024, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Retrieved February 8, 2024, from [Link]

-

ResearchGate. (2016). (PDF) Proper Handling and Storage of Chemicals. Retrieved February 8, 2024, from [Link]

-

Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved February 8, 2024, from [Link]

Sources

- 1. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 12. sds.chemtel.net [sds.chemtel.net]

- 13. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 16. ALKYLAMINES OR POLYAMINES, [LIQUID, CORROSIVE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. Genetic Toxicity Evaluation of 2-Aminopyridine in Salmonella/E.coli Mutagenicity Test or Ames Test. Study 393331 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 18. ijpsjournal.com [ijpsjournal.com]

The Pyrimidin-2-amine Core: A Privileged Scaffold for N-Alkylated Analogs in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Among its derivatives, the N-alkylated pyrimidin-2-amine scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity for potent and selective interactions with a wide array of biological targets. This guide provides an in-depth exploration of this chemical class, focusing on the synthesis, mechanism of action, and structure-activity relationships of novel N-alkylated pyrimidin-2-amine analogs. We delve into their significance as kinase inhibitors, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and evaluation of next-generation therapeutics.

The Strategic Value of the Pyrimidin-2-amine Scaffold

The inherent physicochemical properties of the pyrimidine nucleus, particularly its capacity for hydrogen bonding and serving as a bioisostere for other aromatic systems, make it an ideal foundation for drug design. The 2-amino group provides a critical vector for establishing key interactions within protein binding sites, while N-alkylation and further substitution at other positions on the ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has led to the development of numerous pyrimidine-based drugs targeting a wide range of diseases.

A significant area of success for these analogs is in the field of oncology, particularly as inhibitors of protein kinases. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] The pyrimidin-2-amine core can effectively mimic the hinge-binding interactions of ATP in the kinase active site, providing a competitive mechanism of inhibition.

Synthesis of N-Alkylated Pyrimidin-2-amine Analogs: A Modular Approach

A robust and versatile synthetic strategy is paramount for exploring the chemical space around the pyrimidin-2-amine core. One of the most efficient and widely adopted methods involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine starting material. This approach allows for the modular and controlled introduction of various amine functionalities.

Causality in Synthetic Design:

The choice of a di- or tri-substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine, is strategic. The chlorine atoms activate the ring for nucleophilic attack and serve as excellent leaving groups. The differential reactivity of the chlorine atoms at various positions (e.g., C4/C6 vs. C2) can be exploited to achieve regioselective substitution by carefully controlling reaction conditions such as temperature and base. The use of a solvent-free or high-boiling point solvent condition often facilitates the reaction by ensuring the necessary energy input for the SNAr reaction to proceed efficiently.[3][4]

Workflow for Synthesis of Disubstituted Pyrimidin-2-amine Analogs

Below is a generalized workflow for the synthesis of a library of N-alkylated pyrimidin-2-amine analogs, starting from 2-amino-4,6-dichloropyrimidine.

Caption: Generalized synthetic workflow for 2,4-disubstituted pyrimidin-2-amine analogs.

Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidin-2-amine Analog

This protocol is a self-validating system, where successful synthesis is confirmed at each stage through standard analytical techniques.

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Substituted amine (e.g., N-methylpiperazine)

-

Triethylamine (TEA)

-

Ethanol (absolute)

-

Distilled water

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Hexane and Ethyl Acetate (for TLC mobile phase)

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0-1.1 eq), and triethylamine (2.0 eq).

-

Solvent-Free Reaction: Heat the finely ground mixture to 80-90°C with constant stirring.[3] The use of a solvent is optional; a solvent-free "fusion" method can be highly effective.[4]

-

Reaction Monitoring (Self-Validation Step 1): Monitor the progress of the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the monosubstituted intermediate.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Add distilled water to precipitate the crude product.

-

Purification (Self-Validation Step 2): Filter the precipitate and wash with cold water. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the purified monosubstituted or disubstituted pyrimidine derivative.[3] In cases where a solid does not precipitate, the crude mixture can be purified by column chromatography.

-

Characterization (Final Validation): Confirm the structure and purity of the final compound using analytical techniques such as NMR (1H, 13C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Potent Inhibition of Oncogenic Kinases

Many N-alkylated pyrimidin-2-amine analogs exert their therapeutic effects by inhibiting protein kinases involved in cancer cell proliferation, survival, and metastasis. Here, we focus on two well-validated oncogenic targets: Polo-Like Kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).

Targeting PLK4 in Centrosome Duplication

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, a process essential for the formation of the mitotic spindle and maintaining genomic integrity.[5][6] Overexpression of PLK4 is common in various cancers and leads to centrosome amplification, which can cause chromosomal instability and aneuploidy, driving tumorigenesis.[5]

Inhibition of PLK4 by N-alkylated pyrimidin-2-amine analogs can lead to a depletion of centrosomes, resulting in a p53-dependent G1 cell cycle arrest and subsequent apoptosis in cancer cells.[6][7]

Caption: Inhibitory mechanism of PLK4 by N-alkylated pyrimidin-2-amine analogs.

Targeting the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9] These pathways are crucial for cell proliferation, survival, and differentiation.[10][11] Mutations leading to constitutive EGFR activation are frequent in non-small cell lung cancer (NSCLC) and other malignancies.

2,4-disubstituted pyrimidine derivatives have been successfully developed as potent inhibitors of both wild-type and mutant forms of EGFR.[12] They act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby shutting down the downstream pro-survival signals.[11]

Caption: Inhibition of the EGFR signaling cascade by N-alkylated pyrimidin-2-amine analogs.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the N-alkylated pyrimidin-2-amine scaffold is crucial for optimizing biological activity. SAR studies reveal that the nature and position of substituents on the pyrimidine ring significantly influence potency and selectivity.[13] For instance, in a series of JAK2 inhibitors, N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine derivatives showed that cyclization modifications led to a significant increase in potency.[14] Similarly, for PLK4 inhibitors, specific substitutions on the pyrimidine core resulted in nanomolar and even sub-nanomolar inhibitory concentrations.[6]

The following table summarizes the in vitro activity of representative N-alkylated pyrimidin-2-amine analogs against various kinase targets.

| Compound ID | Target Kinase | Core Structure | Key Substituents | IC50 | Reference |

| 8h | PLK4 | Pyrimidin-2-amine | Varied aryl and heterocyclic groups | 0.0067 µM | [6] |

| 13ac | JAK2 | N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine | Cyclized amine | 3 nM | [14] |

| Compound 8 | EGFRL858R/T790M | 2,4-disubstituted pyrimidine | 1,3,4-thiadiazole moiety | 0.0064 µM | [12] |

| CFI-400945 | PLK4 | 1H-Indazole (bioisostere) | N-alkylated amine side chain | 0.26 nM | [6] |

In Vitro Kinase Assay: A Protocol for Efficacy Determination

To assess the inhibitory potential of newly synthesized analogs, a robust and reproducible in vitro kinase assay is essential. This protocol provides a framework for measuring the IC50 value of a test compound against a specific kinase.

Causality in Assay Design:

This assay's trustworthiness stems from its direct measurement of kinase activity through the quantification of substrate phosphorylation. The use of a radiolabeled ATP ([γ-32P]ATP) is a classic and highly sensitive method.[15] Alternatively, luminescence-based assays that measure the depletion of ATP (e.g., ADP-Glo™) are widely used non-radioactive methods. The protocol is designed with controls (no enzyme, no inhibitor) to ensure that the observed signal is directly attributable to kinase activity and its inhibition.

Detailed Experimental Protocol: In Vitro Kinase Assay

Materials:

-

Recombinant purified kinase (e.g., PLK4, EGFR)

-

Specific peptide or protein substrate (e.g., Myelin Basic Protein)

-

Test compound (N-alkylated pyrimidin-2-amine analog) dissolved in DMSO

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[16]

-

ATP solution (with [γ-32P]ATP or for use with a luminescence kit)

-

96-well assay plates

-

Phosphorimager or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture by adding the kinase assay buffer, the recombinant kinase (at a final concentration of e.g., 10 nM), and the substrate.[15]

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for the 0% inhibition control) to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiation of Kinase Reaction (Self-Validation Step 1): Start the reaction by adding the ATP solution.[17] The final ATP concentration should be close to the Km of the kinase for ATP to ensure competitive binding can be accurately measured. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or 6x Protein Loading Buffer).[17]

-

Detection of Phosphorylation (Self-Validation Step 2):

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the remaining radioactivity on the paper using a phosphorimager.

-

Luminescence: Follow the manufacturer's instructions for the ADP-Glo™ or similar assay to measure the amount of ATP remaining, which is inversely proportional to kinase activity.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The N-alkylated pyrimidin-2-amine scaffold continues to be a highly fruitful starting point for the discovery of potent and selective modulators of biological systems. Their success as kinase inhibitors, in particular, highlights the power of structure-based drug design guided by a deep understanding of target biology. Future efforts will likely focus on developing analogs with improved pharmacokinetic profiles, overcoming acquired drug resistance, and exploring novel therapeutic applications beyond oncology, such as in inflammatory and neurodegenerative diseases. The modular synthetic approaches and robust screening protocols outlined in this guide provide a solid foundation for these ongoing and future research endeavors.

References

-

Khan, K.M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(10), 2699. [Link]

- Google Patents. (2012). Method for synthesizing 2-(N-alkyl)

-

Khan, K.M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

JoVE. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. [Link]

-

Al-Ostoot, F.H., et al. (2021). Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors. Archiv der Pharmazie, 354(9), e2100115. [Link]

-

Adriaenssens, E., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]

- Google Patents. (2021).

-

ResearchGate. (2019). Synthesis of 2-aminopyrimidine borate salts. [a] Reaction mixture was heated for 48 hours. ResearchGate. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

-

Wang, X., et al. (2020). 1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms. Journal of Medicinal Chemistry, 63(24), 15871-15891. [Link]

-

National Center for Biotechnology Information. (2023). Gene ResultPLK4 polo like kinase 4 [ (human)]. NCBI. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

-

Al-Said, M.S., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 18(14), 5249-5259. [Link]

-

Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

-

Creative Diagnostics. (n.d.). PLK Signaling Pathway. Creative Diagnostics. [Link]

-

Spencer, J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 991-1004. [Link]

-

Frontiers. (2021). Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers in Cell and Developmental Biology. [Link]

-

Sino Biological. (n.d.). EGFR Signaling Pathway. Sino Biological. [Link]

-

ResearchGate. (2021). Chemical structure of 2, 4-disubstituted pyrimidine derivatives. ResearchGate. [Link]

-

ResearchGate. (2023). In vitro kinase assay v1. ResearchGate. [Link]

-

Al-Hussain, S.A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244229. [Link]

-

Wikipedia. (n.d.). PLK4. Wikipedia. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

-

Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]

-

Al-Masoudi, N. A. (2011). SYNTHESIS OF PYRIMIDINE DERIVATIVES. University of Thi-Qar Journal, 6(3). [Link]

-

Mishra, R., et al. (2021). Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management. Molecular Cancer Therapeutics, 20(1), 24-35. [Link]

-

Bio-Rad. (n.d.). EGF R Signaling Pathway. Bio-Rad Antibodies. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1344. [Link]

-

ResearchGate. (2022). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PLK4 - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PLK4 polo like kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 12. Design, Synthesis, and Evaluation of Novel 2,4-disubstituted Pyrimidine Derivatives as Double Mutant Epidermal Growth Factor Receptor-L858R/T790M Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. protocols.io [protocols.io]

- 17. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

Methodological & Application

Application Note: Synthesis of N-Cyclooctylpyrimidin-2-amine via Reductive Amination

Introduction

The synthesis of N-substituted heteroaromatic amines is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The pyrimidine core, in particular, is a privileged scaffold found in numerous biologically active molecules.[1] This application note provides a detailed protocol for the synthesis of N-cyclooctylpyrimidin-2-amine through the reductive amination of cyclooctanone with 2-aminopyrimidine. Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds, valued for its efficiency and broad applicability.[2]

This document will explore two robust protocols for this synthesis, catering to different laboratory preferences and available reagents. We will delve into the mechanistic underpinnings of each method, providing a rationale for the choice of reagents and reaction conditions. This guide is intended for researchers and professionals in drug development and organic synthesis, offering a comprehensive, field-proven approach to this important chemical transformation.

Mechanistic Overview

Reductive amination proceeds through a two-step sequence within a single pot: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine. The initial step involves the nucleophilic attack of the amine (2-aminopyrimidine) on the carbonyl carbon of the ketone (cyclooctanone) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the key imine intermediate. Due to the weakly basic nature of 2-aminopyrimidine, acidic conditions are often employed to facilitate the dehydration step. The subsequent reduction of the imine is achieved using a suitable reducing agent.

Two primary approaches are presented herein: a classical Leuckart-Wallach type reaction employing formic acid as both the acid catalyst and the reducing agent, and a milder method utilizing sodium triacetoxyborohydride as the selective reducing agent.

Reaction Scheme

Caption: General scheme for the reductive amination of cyclooctanone with 2-aminopyrimidine.

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Key Properties |

| Cyclooctanone | C₈H₁₄O | 126.20 | Liquid, starting material. |

| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | Solid, starting material, weakly basic. |

| Formic Acid | CH₂O₂ | 46.03 | Corrosive liquid, acts as both acid catalyst and reducing agent in the Leuckart-Wallach reaction.[3][4] |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Solid, mild and selective reducing agent, moisture-sensitive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile organic solvent, commonly used for extractions and chromatography. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Solid, weak base used for neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Solid, drying agent. |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Organic solvent for chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | Organic solvent for chromatography. |

Protocol 1: Leuckart-Wallach Type Reductive Amination

This protocol is based on classical methods for the reductive alkylation of weakly basic amines and offers a cost-effective approach.[5]

Experimental Procedure

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminopyrimidine (1.0 g, 10.5 mmol) and cyclooctanone (1.58 g, 12.5 mmol, 1.2 equivalents).

-

Addition of Reagent: Carefully add formic acid (98-100%, 10 mL) to the flask. Caution: Formic acid is corrosive; handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the mixture into a beaker containing ice water (50 mL).

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until gas evolution ceases and the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford the pure N-cyclooctylpyrimidin-2-amine.

Reaction Monitoring by TLC

-

Eluent: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point.

-

Visualization: The starting materials and product can be visualized under UV light (254 nm). Staining with potassium permanganate or iodine may also be effective.

-

Procedure: A small aliquot of the reaction mixture is diluted with a suitable solvent (e.g., dichloromethane) and spotted on a TLC plate alongside the starting materials. The disappearance of the limiting reactant (2-aminopyrimidine) and the appearance of a new, less polar spot indicates product formation.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This method utilizes a milder and more selective reducing agent, which can be advantageous for sensitive substrates.[6]

Experimental Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminopyrimidine (1.0 g, 10.5 mmol), cyclooctanone (1.58 g, 12.5 mmol, 1.2 equivalents), and anhydrous dichloromethane (DCM, 50 mL).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.34 g, 15.8 mmol, 1.5 equivalents) portion-wise to the stirred solution. A slight exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Stir vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Visualizing the Workflow

Caption: Comparative workflow for the synthesis of N-cyclooctylpyrimidin-2-amine.

Product Characterization

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the presence of both the cyclooctyl and pyrimidine moieties and their connectivity.[7][8]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. The disappearance of the C=O stretch from cyclooctanone and the appearance of N-H and C-N stretching vibrations would be indicative of product formation.[7][8]

-

Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition through high-resolution mass spectrometry.

Troubleshooting and Optimization

-

Low Yield: If the reaction stalls or provides low yields, consider increasing the reaction time or temperature (for Protocol 2, a gentle warming to 40 °C may be beneficial). Ensure all reagents are pure and dry, especially for the NaBH(OAc)₃ protocol.

-

Side Reactions: Over-alkylation (dialkylation) is a potential side reaction, though less likely with a secondary amine product. If observed, using a larger excess of the amine starting material may suppress this. Reduction of the pyrimidine ring is also a possibility under harsh reducing conditions, though formic acid and NaBH(OAc)₃ are generally selective for the imine.

-

Purification Challenges: If the product is difficult to separate from starting materials, optimizing the chromatographic conditions (e.g., trying different solvent systems or using a different stationary phase) is recommended.

Alternative Synthetic Strategies

While reductive amination is a direct and efficient method, other synthetic routes to N-cyclooctylpyrimidin-2-amine can be considered:

-

Buchwald-Hartwig Amination: The palladium-catalyzed cross-coupling of 2-chloropyrimidine with cyclooctylamine is a powerful alternative for forming the C-N bond.[9] This method is particularly useful when the corresponding amine is readily available.

-

N-Alkylation with Cyclooctyl Halides: Direct alkylation of 2-aminopyrimidine with a cyclooctyl halide (e.g., cyclooctyl bromide) in the presence of a base is another possibility, though it may suffer from issues of over-alkylation and lower yields.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of N-cyclooctylpyrimidin-2-amine via reductive amination. The choice between the Leuckart-Wallach type reaction and the use of sodium triacetoxyborohydride will depend on the specific requirements of the laboratory, including reagent availability, scale, and substrate sensitivity. Both methods offer a practical and efficient means to access this valuable N-substituted pyrimidine derivative, a key building block for further research and development in medicinal and materials chemistry.

References

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry & Chemical Technology, 17(1), 1-12. [Link]

-

Leuckart-Wallach Reductive Amination @ 50-70°C. (2002). The Hive. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

Vaughan, J. R., & Krapcho, J. (1949). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Journal of the American Chemical Society, 71(1), 184-186. [Link]

-

Ogo, S., Uehara, K., Abura, T., & Fukuzumi, S. (2002). Catalytic Leuckart−Wallach-Type Reductive Amination of Ketones. Journal of the American Chemical Society, 124(41), 12250–12251. [Link]

-

Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

-

The Leuckart Reaction. (2023). Chemistry LibreTexts. [Link]

-

El-Deeb, I. M., & Ryu, J. C. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(7), 4568–4579. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5821. [Link]

-

Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax. [Link]

-

α-Amino bicycloalkylation through organophotoredox catalysis. (2020). Nature Communications, 11, 4192. [Link]

-

Eschweiler-Clarke reaction. (2025). YouTube. [Link]

-

2-Amino-4,6,7,8-tetrahydrothiopyrano[3,2-b]pyran-3-carbonitrile 5,5-dioxide Vp-4535 As An Antimicrobial Agent selective toward M. (2022). The Ukrainian Biochemical Journal, 94(1), 64-75. [Link]

-

N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. (2001). Journal of Chemical Research, 2001(6), 292-293. [Link]

-

Aminocatalytic [8+2] Cycloaddition Reactions toward Chiral Cyclazines. (2020). Angewandte Chemie International Edition, 59(42), 18499-18503. [Link]

-

N-(2-Chlorobenzyl)pyrimidin-2-amine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2010). Molecules, 15(7), 4568-4579. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2022). European Journal of Medicinal Chemistry, 243, 114772. [Link]

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. rua.ua.es [rua.ua.es]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective N-Alkylation of Pyrimidin-2-amines

Executive Summary & Challenge Definition

The 2-aminopyrimidine scaffold is a ubiquitous pharmacophore in kinase inhibitors (e.g., Palbociclib, Imatinib analogs). However, functionalizing the exocyclic amine (

The Core Problem: 2-Aminopyrimidines possess three nucleophilic sites:

-

Ring Nitrogens (

/ -

Exocyclic Amine (

): The lone pair is delocalized into the

Direct alkylation with alkyl halides frequently results in ring alkylation (yielding 1,2-dihydro-2-iminopyrimidines) rather than the desired exocyclic secondary amine. This guide provides two validated protocols to overcome this: Reductive Amination (Method A, high selectivity) and Base-Mediated Alkylation (Method B, requiring specific conditions), along with a salvage strategy using the Dimroth Rearrangement .

Mechanistic Visualization: The Regioselectivity Map

Figure 1: Reaction pathways dictating regioselectivity. Direct alkylation favors the ring nitrogen (

Method A: Reductive Amination (The Gold Standard)

Rationale: This method bypasses the nucleophilicity competition. By condensing the amine with an aldehyde to form an imine (Schiff base), the electrophile is "temporarily attached" to the exocyclic nitrogen. Subsequent reduction locks the alkyl group in place.

Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1] Unlike NaBH

Protocol A: STAB-Mediated Reductive Amination

Reagents:

-

2-Aminopyrimidine derivative (1.0 equiv)

-

Aldehyde (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Acetic Acid (AcOH) (1.0 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

-

Imine Formation (In Situ):

-

Charge a reaction vial with the 2-aminopyrimidine (1.0 equiv) and anhydrous DCE (0.2 M concentration).

-

Add the aldehyde (1.1 equiv).

-

Add AcOH (1.0 equiv). Note: Acid catalysis is crucial to protonate the imine, facilitating reduction.

-

Stir at Room Temperature (RT) for 30–60 minutes. (Monitoring by LCMS may show the imine mass, M+R-H

O).

-

-

Reduction:

-

Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

Stir at RT for 2–16 hours.

-

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NaHCO

(gas evolution will occur). -

Stir vigorously for 15 minutes to decompose borate complexes.

-

Extract with DCM or EtOAc (

). -

Dry combined organics over Na

SO

-

-

Purification:

-

Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

-

Self-Validation Check:

-

LCMS: Look for the M+Alkyl mass.

-

NMR: The disappearance of the aldehyde proton (9–10 ppm) and the appearance of a new methylene doublet (if using R-CHO) coupled to the NH proton confirms the product.

Method B: Direct Alkylation (Base-Mediated)

Rationale: When the alkyl group is not available as an aldehyde (e.g., alkylating with a complex alkyl halide), direct alkylation is necessary.

The "Cesium Effect": Strong bases like NaH often lead to poly-alkylation or exclusive ring alkylation. Cesium Carbonate (Cs

Protocol B: Cs CO Mediated Alkylation

Reagents:

-

2-Aminopyrimidine (1.0 equiv)

-

Alkyl Halide (Br or I preferred) (1.0 – 1.1 equiv)

-

Base: Cs

CO

Step-by-Step Procedure:

-

Deprotonation/Activation:

-

Dissolve 2-aminopyrimidine in DMF (0.1 M).

-

Add Cs

CO -

Stir at RT for 15 minutes.

-

-

Alkylation:

-

Add the Alkyl Halide dropwise.

-

Critical Control: Do not add excess alkyl halide. Start with 1.0 equiv to prevent over-alkylation.

-

Heat to 60–80 °C. (Higher temperatures increase reaction rate but may degrade regioselectivity).

-

-

Workup:

-

Dilute with water and extract with EtOAc.

-

Wash organic layer with LiCl (5% aq) to remove DMF.

-

Expert Insight - The Dimroth Rearrangement (Salvage Step): If LCMS or NMR indicates you have formed the ring-alkylated product (often characterized by a downfield shift of ring protons due to loss of aromaticity), do not discard it.

-

Salvage Protocol: Resuspend the crude material in Ethanol/Water (1:1) containing NaOH (2 equiv). Reflux for 2–4 hours.[4]

-

Mechanism: Hydroxide attacks the C2 position, opening the ring. The molecule rotates and re-closes, migrating the alkyl group to the exocyclic nitrogen to restore aromaticity (Thermodynamic product).

Data Summary & Decision Matrix

Comparison of Methods

| Feature | Method A: Reductive Amination | Method B: Direct Alkylation |

| Regioselectivity | High (Exclusive Exocyclic) | Low/Moderate (Mixture likely) |

| Reagent Requirement | Aldehyde | Alkyl Halide (Br/I/OTs) |

| Conditions | Mild (RT, Weak Acid) | Harsher (Heat, Base) |

| Scope | All (including quaternary centers) | |

| Primary Byproduct | Tertiary amine (if over-run) | Ring-alkylated isomer ( |

Experimental Workflow Decision Tree

Figure 2: Decision matrix for selecting the optimal alkylation strategy based on substrate availability and salvage requirements.

References

-

Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines." Tetrahedron Letters, 43(15), 2843-2846.

-

Brown, D. J. (1963). "The Dimroth Rearrangement."[7][8] Mechanisms of Molecular Migrations, Vol 1. (General reference for the rearrangement mechanism).

-

Organic Chemistry Portal. "Reductive Amination." (General protocol verification).

Sources

- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Cs2CO3-mediated simple and selective method for the alkylation and acylation of 3,4-dihydropyrimidin-2(1H)-thiones [comptes-rendus.academie-sciences.fr]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. starchemistry888.com [starchemistry888.com]

Application Notes & Protocols: Buchwald-Hartwig Amination Conditions for Cyclooctyl Amines

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl cyclooctyl amines presents a significant challenge in medicinal chemistry and materials science. These motifs are of growing interest due to their unique conformational properties and potential to impart desirable pharmacokinetic characteristics to drug candidates. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a direct route to these valuable compounds.[1][2][3] However, the steric bulk of the cyclooctyl group necessitates carefully optimized reaction conditions to achieve high yields and avoid side reactions. This guide provides a detailed overview of the key parameters, recommended protocols, and mechanistic considerations for the successful Buchwald-Hartwig amination of cyclooctyl amines.

The Challenge of Sterically Hindered Amines in C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[3][4] The catalytic cycle, in its simplified form, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.[4][5]

The primary challenge with sterically demanding secondary amines like cyclooctylamine lies in two key steps of the catalytic cycle:

-

Amine Coordination and Deprotonation: The bulky cyclooctyl group can hinder the approach and coordination of the amine to the palladium center.

-

Reductive Elimination: The steric congestion around the palladium center in the intermediate complex can slow down the final C-N bond-forming reductive elimination step.

To overcome these hurdles, the choice of ligand, palladium precatalyst, and base is critical. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates.[3]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Figure 2: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Cyclooctylamine (1.2-1.5 mmol, 1.2-1.5 equiv)

-